molecular formula C20H32O4 B160092 Prostaglandin F2alpha-1,15 lactone CAS No. 55314-49-3

Prostaglandin F2alpha-1,15 lactone

Cat. No. B160092
CAS RN: 55314-49-3
M. Wt: 336.5 g/mol
InChI Key: UTLCNJREJFJDLH-YNNPMVKQSA-N
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Description

Prostaglandin F2alpha-1,15 lactone is a lipid-soluble internal ester of PGF2α . Hydrolysis of the lactone readily produces free PGF2α in plasma . In rhesus monkeys, a total dose of 15 mg of PGF2α 1,15-lactone terminates early pregnancy, whereas PGF2α is ineffective .


Synthesis Analysis

The synthesis of Prostaglandin F2alpha-1,15 lactone involves a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .


Molecular Structure Analysis

The molecular formula of Prostaglandin F2alpha-1,15 lactone is C20H32O4 . It contains 57 bonds in total, including 25 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 ester (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .


Chemical Reactions Analysis

In the total stereo-controlled synthesis of natural prostaglandins (PGs) and their structural analogs, a vast class of compounds and drugs, known as the lactones, are encountered in a few key steps to build the final molecule . The efficient Corey procedure for the synthesis of prostaglandins uses the key δ-lactone and γ-lactone intermediates with three or four stereocenters on the cyclopentane fragment to link the PG side chains .


Physical And Chemical Properties Analysis

Prostaglandin F2alpha-1,15 lactone is a lipid-soluble internal ester of PGF2α . Hydrolysis of the lactone readily produces free PGF2α in plasma .

Scientific Research Applications

Synthesis of Prostaglandins and Prostaglandin Analogs

Prostaglandin F2alpha-1,15 lactone plays a crucial role in the total stereo-controlled synthesis of natural prostaglandins (PGs) and their structural analogs . It is encountered in a few key steps to build the final molecule, such as δ-lactones, γ-lactones, and 1,9-, 1,11-, and 1,15-macrolactones .

Role in Marine Mollusc Tethys Fimbria

After the synthesis of 1,9-PGF 2α and 1,15-PGF 2α lactones, many 1,15-lactones of E 2, E 3, F 2, F 3, A 2, and A 3 were found in the marine mollusc Tethys fimbria . The quest for understanding their biological role stimulated the research on their synthesis .

Synthesis of Drugs

1,9-, 1,11-, and 1,15-PG lactones of the drugs were synthesized as an alternative to the corresponding esters . The efficient Corey procedure for the synthesis of prostaglandins uses the key δ-lactone and γ-lactone intermediates with three or four stereocenters on the cyclopentane fragment to link the PG side chains .

Chemoenzymatic Total Synthesis

A unified synthesis of PGs cloprostenol, bimatoprost, PGF 2α, fluprostenol, and travoprost from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis . An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones 12 (87:13 to 99:1 dr) were utilized in combination for the first time to set the critical stereochemical configurations under mild conditions .

Management of Pregnancy-Induced Hypertension

Given that renin is elevated in pregnancy-induced hypertension with decreased PGI 2 biosynthesis, FP antagonist seems more suitable theoretically for management of pregnancy-induced hypertension with broad gestational benefits .

Synthesis of 1,9-lactones of Travoprost, Tafluprost, Latanoprost, Bimatoprost, and Unoprostone

Prostaglandin F2alpha-1,15 lactone is used in the synthesis of 1,9-lactones of travoprost, tafluprost, latanoprost, bimatoprost, and unoprostone .

Mechanism of Action

Target of Action

Prostaglandin F2alpha-1,15 lactone, also known as PGF2-alpha 1,15-lactone, is a type of prostaglandin . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in a variety of biological processes, including inflammation, blood flow, and the formation of blood clots .

Mode of Action

It is known that prostaglandins interact with specific receptors on the cell membrane, triggering a cascade of enzymatic reactions that lead to their physiological effects .

Biochemical Pathways

Prostaglandin F2alpha-1,15 lactone is involved in the synthesis of natural prostaglandins and their structural analogs . The synthesis process involves several key steps, including the formation of δ-lactones, γ-lactones, and 1,9-, 1,11-, and 1,15-macrolactones . These compounds are crucial for building the final prostaglandin molecule .

Pharmacokinetics

It is known that prostaglandins, in general, are rapidly metabolized and excreted from the body

Result of Action

The molecular and cellular effects of Prostaglandin F2alpha-1,15 lactone’s action are largely dependent on the specific physiological context in which it is acting. As a prostaglandin, it can have a wide range of effects, including the regulation of inflammation, blood flow, and the formation of blood clots .

Action Environment

The action, efficacy, and stability of Prostaglandin F2alpha-1,15 lactone can be influenced by various environmental factors. For instance, the presence of specific enzymes can affect its synthesis and metabolism . Additionally, factors such as pH and temperature can impact its stability .

Future Directions

The research on the synthesis of Prostaglandin F2alpha-1,15 lactone and its analogs is ongoing . The efficient Corey procedure for the synthesis of prostaglandins uses the key δ-lactone and γ-lactone intermediates with three or four stereocenters on the cyclopentane fragment to link the PG side chains . This showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .

properties

IUPAC Name

(1R,2E,4S,10E,13R,14S,16R)-14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4+,13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLCNJREJFJDLH-UAAPODJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1/C=C/[C@@H]2[C@@H](C/C=C/CCCC(=O)O1)[C@H](C[C@H]2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin F2alpha-1,15 lactone

CAS RN

55314-49-3
Record name Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, lambda-lactone, (5Z,9-alpha,11-alpha,13E,15S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055314493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary effect of Prostaglandin F2alpha-1,15-lactone on the menstrual cycle, and how does it compare to other prostaglandin analogues?

A1: The research indicates that Prostaglandin F2alpha-1,15-lactone effectively shortens the luteal phase of the menstrual cycle in chacma baboons. [, ] This effect is also observed with other prostaglandin analogues, specifically 11 alpha (15S)-17-phenyl-ent-18-19,20-trinor-PGE2 methyl ester. [, ] The study highlighted that all four tested prostaglandin analogues, including Prostaglandin F2alpha-1,15-lactone, led to a significant reduction in both estradiol and progesterone levels, contributing to the observed luteal phase shortening. [, ] The study concluded that Prostaglandin F2alpha-1,15-lactone, along with the other two mentioned analogues, were the most effective in inhibiting progesterone production, a key indicator of corpus luteum function. [, ]

Q2: What is the mechanism of action of Prostaglandin F2alpha-1,15-lactone in causing luteolysis?

A2: While the provided abstracts do not delve into the specific mechanism of action for Prostaglandin F2alpha-1,15-lactone, they highlight its efficacy in inhibiting progesterone production, a hallmark of luteolysis. [, ] Further research beyond these abstracts is needed to elaborate on the precise molecular interactions and pathways involved in its luteolytic effect.

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